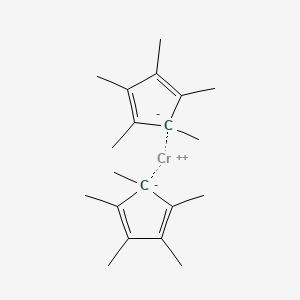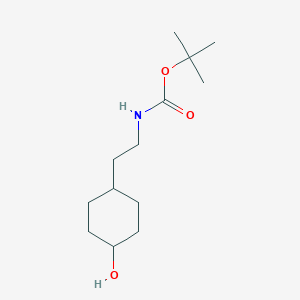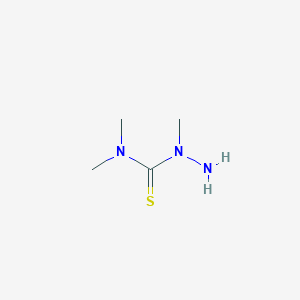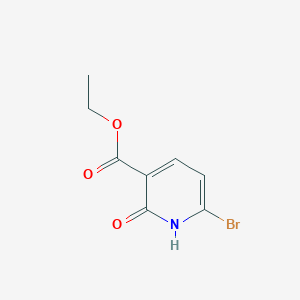
Decamethylchromocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decamethylchromocene, also known as bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula (\text{Cr[C}_5(\text{CH}_3)_5]_2). It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
準備方法
Decamethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with lithium pentamethylcyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows :
[ \text{CrCl}_2 + 2 \text{LiC}_5(\text{CH}_3)_5 \rightarrow \text{Cr[C}_5(\text{CH}_3)_5]_2 + 2 \text{LiCl} ]
This method typically yields high purity this compound. Industrial production methods are similar but often involve scaling up the reaction conditions and optimizing for cost-efficiency and yield .
化学反応の分析
Decamethylchromocene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: this compound can be oxidized to form chromium(III) complexes. For example, reaction with oxygen or other oxidizing agents can yield (\text{Cr[C}_5(\text{CH}_3)_5]_2\text{O}).
Reduction: It can be reduced to form chromium(I) species, although these reactions are less common.
Substitution: this compound can undergo ligand substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands.
科学的研究の応用
Decamethylchromocene has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of various organochromium compounds and as a catalyst in organic reactions.
Biology: Its unique electronic properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its paramagnetic properties.
Industry: It is used in the development of advanced materials, including magnetic materials and conductive polymers.
作用機序
The mechanism by which decamethylchromocene exerts its effects is primarily through its ability to donate and accept electrons. This makes it a strong reducing agent and allows it to participate in various redox reactions. The molecular targets and pathways involved often include electron transfer processes where this compound can stabilize unusual oxidation states of chromium .
類似化合物との比較
Decamethylchromocene is unique among metallocenes due to the presence of ten methyl groups, which significantly alter its electronic and steric properties compared to other metallocenes such as ferrocene (bis(cyclopentadienyl)iron) and nickelocene (bis(cyclopentadienyl)nickel) . These modifications result in different reactivity and stability profiles, making this compound particularly useful in applications requiring strong reducing agents .
Similar compounds include:
Ferrocene: (\text{Fe[C}_5\text{H}_5]_2)
Nickelocene: (\text{Ni[C}_5\text{H}_5]_2)
Chromocene: (\text{Cr[C}_5\text{H}_5]_2)
Each of these compounds has its own unique set of properties and applications, but this compound stands out due to its enhanced stability and reactivity .
特性
分子式 |
C20H30Cr |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChIキー |
KZCDXNZVNRLDFN-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)




![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)
